Cas no 1461869-30-6 (2-methylpiperidine-2-carboxamide)

2-Methylpiperidine-2-carboxamide is a heterocyclic organic compound featuring a piperidine ring substituted with a methyl group at the 2-position and a carboxamide functional group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate or building block. The carboxamide moiety enhances hydrogen-bonding potential, improving solubility and interaction with biological targets. Its rigid piperidine scaffold contributes to conformational stability, making it valuable in the design of bioactive molecules. The compound’s well-defined stereochemistry and functional group compatibility further support its utility in asymmetric synthesis and medicinal chemistry.
2-methylpiperidine-2-carboxamide structure
1461869-30-6 structure
商品名:2-methylpiperidine-2-carboxamide
CAS番号:1461869-30-6
MF:C7H14N2O
メガワット:142.198861598969
CID:5190230
PubChem ID:14829626

2-methylpiperidine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-Piperidinecarboxamide, 2-methyl-
    • 2-methylpiperidine-2-carboxamide
    • インチ: 1S/C7H14N2O/c1-7(6(8)10)4-2-3-5-9-7/h9H,2-5H2,1H3,(H2,8,10)
    • InChIKey: UJJZRIQSYSSYFS-UHFFFAOYSA-N
    • ほほえんだ: N1CCCCC1(C)C(N)=O

2-methylpiperidine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-151256-0.05g
2-methylpiperidine-2-carboxamide
1461869-30-6
0.05g
$1056.0 2023-06-08
Enamine
EN300-151256-5000mg
2-methylpiperidine-2-carboxamide
1461869-30-6
5000mg
$3645.0 2023-09-27
Enamine
EN300-151256-250mg
2-methylpiperidine-2-carboxamide
1461869-30-6
250mg
$1156.0 2023-09-27
Enamine
EN300-151256-50mg
2-methylpiperidine-2-carboxamide
1461869-30-6
50mg
$1056.0 2023-09-27
Enamine
EN300-151256-10.0g
2-methylpiperidine-2-carboxamide
1461869-30-6
10g
$5405.0 2023-06-08
Enamine
EN300-151256-5.0g
2-methylpiperidine-2-carboxamide
1461869-30-6
5g
$3645.0 2023-06-08
Enamine
EN300-151256-0.25g
2-methylpiperidine-2-carboxamide
1461869-30-6
0.25g
$1156.0 2023-06-08
Enamine
EN300-151256-1000mg
2-methylpiperidine-2-carboxamide
1461869-30-6
1000mg
$1256.0 2023-09-27
Enamine
EN300-151256-2500mg
2-methylpiperidine-2-carboxamide
1461869-30-6
2500mg
$2464.0 2023-09-27
Enamine
EN300-151256-0.5g
2-methylpiperidine-2-carboxamide
1461869-30-6
0.5g
$1207.0 2023-06-08

2-methylpiperidine-2-carboxamide 関連文献

2-methylpiperidine-2-carboxamideに関する追加情報

Comprehensive Overview of 2-Methylpiperidine-2-carboxamide (CAS No. 1461869-30-6): Properties, Applications, and Industry Insights

2-Methylpiperidine-2-carboxamide (CAS No. 1461869-30-6) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. As a derivative of piperidine, this molecule combines a methyl group at the 2-position with a carboxamide functional group, making it a versatile intermediate for drug discovery and material science applications. Recent studies highlight its potential as a building block for central nervous system (CNS) therapeutics, aligning with growing interest in neuropharmacology.

The compound's molecular formula C7H14N2O and molecular weight 142.20 g/mol contribute to its moderate polarity, which enhances solubility in common organic solvents like ethanol and dimethyl sulfoxide (DMSO). Researchers particularly value its hydrogen-bonding capacity through both the amide carbonyl and amine groups, a feature frequently searched in QSAR studies and molecular docking simulations. These properties make it relevant to current trends in computational chemistry and fragment-based drug design.

In pharmaceutical contexts, 2-methylpiperidine-2-carboxamide serves as a precursor for bioactive heterocycles, with patent literature suggesting applications in kinase inhibitor development – a hot topic in oncology research. Its structural similarity to piracetam derivatives has also sparked interest in nootropic drug optimization, addressing the rising consumer demand for cognitive enhancement compounds. Analytical methods like HPLC purity analysis (typically >98%) and chiral separation techniques are frequently discussed in relation to this compound, reflecting industry quality standards.

From a synthetic chemistry perspective, the compound's stereocenter at C-2 presents interesting challenges for asymmetric synthesis methodologies. Recent publications explore its use in multicomponent reactions and as a template for spirocyclic compound construction – techniques trending in green chemistry forums. The thermal stability (decomposition >200°C) and crystalline properties make it suitable for X-ray diffraction studies, a common search term among crystallography professionals.

Environmental and safety profiles of 1461869-30-6 comply with standard laboratory handling protocols, with biodegradability studies showing moderate environmental persistence. The compound's logP value (~0.8) and low volatility align with current ADMET prediction requirements in drug development pipelines. These characteristics respond to increasing regulatory focus on sustainable chemistry principles and green solvent alternatives in synthetic workflows.

Market analysis indicates growing demand for high-purity 2-methylpiperidine-2-carboxamide, particularly from contract research organizations (CROs) and academic research institutions. Suppliers increasingly highlight custom synthesis options and scale-up capabilities for this compound, addressing frequent purchaser inquiries about bulk availability and GMP-grade materials. The compound's appearance in recent FDA drug master files suggests expanding clinical applications.

Emerging research explores the compound's potential in metal-organic frameworks (MOFs) and catalysis systems, capitalizing on its bidentate coordination ability. This connects to nanotechnology trends and alternative energy applications, frequently searched topics in materials science communities. Technical discussions often focus on NMR spectral data (characteristic peaks at δ 1.4-1.6 ppm for methyl protons) and mass spectrometry fragmentation patterns for analytical verification.

The compound's regioselective reactivity makes it valuable for parallel synthesis approaches, a technique gaining traction in combinatorial chemistry. Recent conference presentations have highlighted its utility in creating diversity-oriented libraries for high-throughput screening – a key strategy in modern drug repurposing initiatives. These applications respond to pharmaceutical industry needs for accelerated discovery timelines and cost-effective lead optimization.

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